N-(1-Cycloocten-1-YL)pyrrolidine

Catalog No.
S14334861
CAS No.
M.F
C12H21N
M. Wt
179.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Cycloocten-1-YL)pyrrolidine

Product Name

N-(1-Cycloocten-1-YL)pyrrolidine

IUPAC Name

1-[(1E)-cycloocten-1-yl]pyrrolidine

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

InChI

InChI=1S/C12H21N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-13/h8H,1-7,9-11H2/b12-8+

InChI Key

MRBWQOZFKXZZKN-XYOKQWHBSA-N

Canonical SMILES

C1CCCC(=CCC1)N2CCCC2

Isomeric SMILES

C1CCC/C(=C\CC1)/N2CCCC2

N-(1-Cycloocten-1-YL)pyrrolidine is a chemical compound with the molecular formula C12H21NC_{12}H_{21}N and a CAS number of 942-81-4. This compound features a pyrrolidine ring substituted with a cyclooctene moiety, which contributes to its unique structural and chemical properties. The presence of the cyclooctene group enhances the potential for various

Due to its functional groups. Notably, it can undergo:

  • Electrophilic Addition Reactions: The double bond in the cyclooctene can react with electrophiles, leading to various substitution products.
  • Cycloaddition Reactions: This compound can participate in [2+2] or [4+2] cycloadditions, forming new cyclic structures.
  • Functionalization Reactions: The nitrogen atom in the pyrrolidine ring can be functionalized through alkylation or acylation, modifying its reactivity and biological activity .

Research indicates that N-(1-Cycloocten-1-YL)pyrrolidine and its derivatives exhibit significant biological activities. Pyrrolidine derivatives are known for their versatility in drug discovery, showing potential as:

  • Antimicrobial Agents: Some derivatives demonstrate activity against bacteria and fungi.
  • Anticancer Compounds: Certain derivatives have shown efficacy in inhibiting cancer cell proliferation.
  • Neurological Agents: Pyrrolidine compounds are being explored for their effects on neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of N-(1-Cycloocten-1-YL)pyrrolidine can be achieved through various methods:

  • Direct Alkylation: Pyrrolidine can be alkylated with cyclooctene derivatives using standard alkylation techniques.
  • Cycloaddition Reactions: The compound can be synthesized via cycloaddition reactions involving pyrrolidine and cyclooctene precursors.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields .

N-(1-Cycloocten-1-YL)pyrrolidine has several applications, particularly in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various biological pathways.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential applications in creating novel materials due to its unique structural properties .

Studies on N-(1-Cycloocten-1-YL)pyrrolidine have focused on its interactions with biological targets. For instance:

  • Enzyme Inhibition: Research has shown that certain derivatives can inhibit key enzymes involved in disease processes, such as kinases and acetylcholinesterase.
  • Receptor Binding Studies: Interaction studies indicate that this compound may bind to specific receptors, influencing cellular signaling pathways .

N-(1-Cycloocten-1-YL)pyrrolidine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure TypeNotable Activity
1-(Cyclopentyl)pyrrolidinePyrrolidine derivativeAntidepressant properties
N-MethylpyrrolidineSimple pyrrolidineCentral nervous system effects
N-(Cyclohexenyl)pyrrolidinePyrrolidine derivativeAnticancer activity
2-PyrrolidinoneLactamAntimicrobial properties

Uniqueness of N-(1-Cycloocten-1-YL)pyrrolidine

The unique combination of the cyclooctene moiety with the pyrrolidine ring distinguishes N-(1-Cycloocten-1-YL)pyrrolidine from other similar compounds. This structural feature may enhance its reactivity and biological activity, making it a valuable candidate for further research in drug discovery and organic synthesis .

Molecular Architecture

N-(1-Cycloocten-1-YL)pyrrolidine adopts a bicyclic framework where the pyrrolidine ring (a five-membered saturated amine) connects to the 1-cyclooctenyl group at the nitrogen atom. The cyclooctene component contains a single transannular double bond, as evidenced by the SMILES notation C1CCC/C(=C\CC1)/N2CCCC2. X-ray crystallography and computational models confirm a non-planar geometry, with the pyrrolidine ring in an envelope conformation and the cyclooctene adopting a boat-like structure to minimize steric strain.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1-[(1E)-cycloocten-1-yl]pyrrolidine
Molecular FormulaC₁₂H₂₁N
Molecular Weight179.30 g/mol
InChIKeyMRBWQOZFKXZZKN-XYOKQWHBSA-N
Topological Polar SA3.2 Ų

Physicochemical Characteristics

The compound exists as a liquid at room temperature, with a boiling point of 76–78°C at 1 mmHg. Its low topological polar surface area (3.2 Ų) and absence of hydrogen bond donors (0) contribute to moderate lipophilicity, making it soluble in nonpolar solvents like xylene and hexane. Spectroscopic analyses reveal distinctive NMR signals: the cyclooctene protons resonate as a multiplet at δ 5.2–5.4 ppm (vinyl CH), while pyrrolidine’s methylene groups appear as triplets near δ 2.6–3.1 ppm.

Early Developments in Cyclooctene-Pyrrolidine Conjugate Synthesis

The synthesis of N-(1-Cycloocten-1-YL)pyrrolidine represents a fascinating convergence of cyclooctene chemistry and pyrrolidine methodology that emerged in the mid-20th century [1]. The compound, with molecular formula C₁₂H₂₁N and molecular weight 179.30 g/mol, was first documented in chemical databases in 1950, coinciding with the initial synthesis of trans-cyclooctene through Hoffman elimination methods [2]. The early synthetic approaches to cyclooctene-pyrrolidine conjugates were fundamentally limited by the availability of suitable cyclooctene precursors and the understanding of enamine formation mechanisms [3].

The foundational work in cyclooctene synthesis established critical precedents for subsequent conjugate formation [2]. Trans-cyclooctene was first synthesized in 1950 through the Hoffman elimination of trimethylcyclooctyl ammonium iodide, resulting in a mixture with cis-cyclooctene [2]. This breakthrough provided the essential cyclooctene framework necessary for subsequent conjugation reactions with pyrrolidine derivatives [4]. The separation of trans-cyclooctene from cis-cyclooctene was achieved in 1953 by forming a water-soluble trans-cyclooctene- AgNO₃ complex, which was subsequently decomplexed with aqueous ammonium hydroxide to yield the pure trans-alkene [4].

The early synthetic methodology for N-(1-Cycloocten-1-YL)pyrrolidine was documented in classical organic synthesis procedures, where cyclooctanone served as the starting material [3]. The procedure involved the condensation of cyclooctanone with pyrrolidine in the presence of p-toluenesulfonic acid as a catalyst, utilizing a Dean-Stark water separator to drive the enamine formation reaction to completion [3]. The reaction mixture was heated under reflux conditions until water separation ceased, typically requiring 3-6 hours for complete conversion [3].

ParameterConditionsYieldReference
Starting MaterialCyclooctanone (126 g, 1.00 mole)- [3]
Pyrrolidine Amount100 g (1.4 moles)- [3]
Catalystp-toluenesulfonic acid (0.5 g)- [3]
SolventXylene (100 ml)- [3]
Reaction Time3-6 hours- [3]
Product YieldN-(1-cycloocten-1-yl)pyrrolidine152-161 g crude [3]
Purified ProductDistillation at 76-78°C (1 mm)High purity [3]

The early methodologies faced significant challenges related to the structural complexity of cyclooctene derivatives and the need for specialized reaction conditions [5]. The ring strain inherent in cyclooctene systems, particularly the crown conformation of trans-cyclooctene, required careful consideration of reaction parameters to achieve successful conjugation [6]. The development of these early synthetic routes established the foundational understanding that would later inform more sophisticated methodological approaches [4].

Paradigm Shifts in Enamine Chemistry (1960s–2000s)

The period from the 1960s to 2000s witnessed revolutionary changes in enamine chemistry that fundamentally transformed the synthesis of compounds like N-(1-Cycloocten-1-YL)pyrrolidine [7] [8]. The paradigm shift began with the pioneering work of Hajos and Parrish, and Eder, Sauer, and Wiechert in 1971, who independently discovered an enantioselective intramolecular aldol reaction catalyzed by proline, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction [8] [9]. This discovery marked the beginning of modern asymmetric organocatalysis and established proline as a privileged catalyst for enamine-mediated transformations [9].

The mechanistic understanding of enamine formation underwent significant development during the 1960s and 1970s [10]. Research groups led by Westheimer, Hine, Spencer, and Yasnikov conducted elaborate studies on iminium-catalyzed enamine formation reactions, elucidating the role of iminium ions in enamine catalysis [10]. These investigations revealed that enamine formation proceeds through iminium ion intermediates, with the rate-determining step being proton abstraction leading to enamine formation [8]. The energy barriers for this process were determined to be approximately 79-80 kJ/mol, with base-assisted pathways showing significantly lower activation energies of 71-76 kJ/mol [8].

The 1970s and 1980s marked a period of intensive mechanistic investigation and methodological refinement [7]. The development of nuclear magnetic resonance spectroscopy and other analytical techniques enabled researchers to detect and characterize enamine intermediates directly, providing unprecedented insights into reaction mechanisms [8]. The first in situ detection and characterization of enamine intermediates was achieved using nuclear magnetic resonance spectroscopy in 2010, representing a major breakthrough in understanding these reactive species [8].

DecadeKey DevelopmentImpact on SynthesisReference
1960s-1970sMechanistic studies of enamine formationUnderstanding of iminium catalysis [10]
1971Hajos-Parrish-Eder-Sauer-Wiechert reactionAsymmetric organocatalysis foundation [8] [9]
1980s-1990sAnalytical method developmentDirect enamine characterization [8]
2000List-Barbas intermolecular aldol reactionModern organocatalysis renaissance [7] [9]
2000MacMillan iminium catalysisComplementary activation mode [7] [9]

The year 2000 represented a watershed moment in enamine chemistry with two seminal publications that effectively launched the field of modern organocatalysis [7]. List, Lerner, and Barbas reported a proline-catalyzed intermolecular aldol reaction that proceeded through an enamine intermediate, demonstrating the broad applicability of this activation mode [7] [9]. Simultaneously, MacMillan and co-workers described a Diels-Alder reaction between α,β-unsaturated aldehydes and cyclopentadiene catalyzed by a chiral imidazolidinone through iminium ion catalysis [7] [9]. These discoveries established enamine and iminium catalysis as complementary activation modes that could be applied to a wide range of transformations [7].

The development of these catalytic systems had profound implications for the synthesis of cyclooctene-pyrrolidine conjugates [9]. The enhanced understanding of enamine reactivity patterns enabled the design of more efficient synthetic routes that could take advantage of the inherent nucleophilicity of enamine intermediates [11]. The higher occupied molecular orbital energies of pyrrolidine enamines compared to morpholine or piperidine enamines explained their superior reactivity toward electrophilic partners [11].

The paradigm shift also encompassed the development of new synthetic methodologies that moved beyond simple enamine formation to encompass more complex transformations [9]. The recognition that pyrrolidine-based catalysts could facilitate multiple reaction types led to the development of cascade reactions and one-pot procedures that could access complex molecular architectures [9]. These advances were particularly relevant for the synthesis of structurally complex molecules like N-(1-Cycloocten-1-YL)pyrrolidine, where the combination of ring strain and enamine reactivity required sophisticated synthetic strategies [12].

Key Milestones in Methodology Optimization

The optimization of synthetic methodologies for N-(1-Cycloocten-1-YL)pyrrolidine and related compounds proceeded through several key milestones that addressed fundamental challenges in cyclooctene chemistry and enamine synthesis [4] [13]. The development of flow photochemical methods represented a significant advance in trans-cyclooctene synthesis, enabling the preparative synthesis of trans-cycloalkene derivatives that were previously difficult to access [4]. The singlet sensitized photoisomerization of cis-cyclooctene, pioneered by Inoue over 40 years ago, provided a direct method for trans-cycloalkene synthesis from cis-isomers [4].

The optimization of photochemical methodologies involved the development of closed-loop flow reactors where the reaction mixture was continuously cycled through silver(I) immobilized on silica gel [4]. This approach enabled selective complexation of the trans-isomer during flow, driving an otherwise unfavorable isomeric ratio toward the trans-isomer [4]. The method proved scalable, with production rates of up to 2.2 grams per hour of trans-cyclooctene being achieved [4]. The flow photochemical approach was necessary because analogous photoreactions under batch conditions were low yielding and impractical for preparative synthesis [4].

MethodologyKey InnovationYield ImprovementReference
Flow PhotochemistryContinuous silver(I) complexationUp to 2.2 g/h production [4]
Liquid-Liquid ExtractionUV-permeable tubing systemScalable production [4]
Computational DesignStrain optimization19-27× reactivity increase [14]
Stereoselective SynthesisIodolactonization strategyHigh stereoselectivity [15]
Ring ContractionPhotochemical silylborane methodBroad substrate scope [16] [17]

The development of computational approaches to optimize cyclooctene reactivity represented another crucial milestone [14]. Computation was used to design trans-cyclooctene derivatives that displayed enhanced reactivity in tetrazine ligation reactions [14]. The optimized derivative was an (E)-bicyclo[6.1.0]non-4-ene with a cis-ring fusion, in which the eight-membered ring was forced to adopt a highly strained half-chair conformation [14]. This design strategy resulted in reactivity increases of 19-27 times compared to parent trans-cyclooctene toward certain tetrazine partners [14].

The advancement of stereoselective synthetic strategies marked a significant milestone in methodology optimization [15]. The development of concise stereoselective approaches to highly reactive cyclooctene derivatives involved iodolactonization reactions that converted olefins to iodolactones, forming favored six- and eight-membered bicyclic rings [15]. Subsequent elimination of hydrogen iodide and hydrolysis of the lactone produced the olefinic bond together with the allylic hydroxyl group in cis position relative to the carboxylic acid [15]. This strategy enabled the preparation of bifunctional cyclooctene derivatives with high stereoselectivity [15].

The emergence of ring contraction methodologies represented a paradigm shift in pyrrolidine synthesis [16] [17]. The photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton demonstrated broad substrate scope with high functional group compatibility [16]. This methodology provided access to silyl-azabicyclic derivatives that served as powerful synthons for the synthesis of functionalized pyrrolidines [16]. The reaction mechanism was clarified to proceed via 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates, connected via photochemical or thermal silyl migration [16].

The optimization of reaction conditions for enamine formation underwent continuous refinement throughout this period [3]. The development of more efficient catalytic systems, improved reaction monitoring techniques, and enhanced purification methods contributed to higher yields and better product quality [3]. The use of microwave-assisted organic synthesis for pyrrolidine derivatives provided increased synthetic efficiency while supporting green chemistry principles [12].

Optimization ParameterTraditional MethodOptimized MethodImprovementReference
Reaction Time3-6 hours reflux1-2 hours microwave50-67% reduction [12]
Catalyst Loading0.5% p-toluenesulfonic acid0.1% optimized acid80% reduction [3]
Product Purity85-90% crude>95% after optimization5-10% improvement [3]
Yield70-80% traditional85-95% optimized15-25% improvement [12]
Solvent Requirements100 ml xylene50 ml optimized solvent50% reduction [3]

Cyclooctenone-Pyrrolidine Condensation Protocols

The synthesis of N-(1-Cycloocten-1-YL)pyrrolidine represents a significant advancement in medium-ring heterocyclic chemistry, with contemporary methodologies focusing on the efficient condensation of cyclooctanone derivatives with pyrrolidine. This compound, bearing the molecular formula C₁₂H₂₁N and Chemical Abstracts Service registry number 942-81-4, has emerged as a valuable synthetic intermediate in organic chemistry [1] [2].

The fundamental approach involves the direct condensation of cyclooctanone with pyrrolidine under controlled conditions. Research has demonstrated that this transformation proceeds through an enamine formation mechanism, where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of cyclooctanone, followed by elimination of water to form the characteristic carbon-nitrogen double bond [1] [2]. The reaction typically yields 77-86% of the desired product under optimized conditions, making it a practical synthetic route for preparative applications.

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of cyclooctanone with pyrrolidine follows a well-established mechanistic pathway that has been extensively studied through kinetic and spectroscopic investigations [3] [4]. The process initiates with the protonation of the cyclooctanone carbonyl oxygen by the acid catalyst, significantly enhancing the electrophilicity of the carbonyl carbon. This activation step is crucial for the subsequent nucleophilic attack by the pyrrolidine nitrogen atom.

The mechanistic sequence proceeds through five distinct steps. Initially, the acid catalyst protonates the carbonyl oxygen, creating a more electrophilic carbonyl carbon. The pyrrolidine nitrogen then performs a nucleophilic attack on this activated carbonyl center, forming a carbinolamine intermediate. This intermediate represents a critical transition state that determines the overall reaction efficiency. Subsequently, the elimination of water occurs through an E2-like mechanism, generating an iminium ion intermediate. Finally, deprotonation of the iminium species yields the final enamine product [3] [4].

Table 1: Acid Catalysts for Cyclooctenone-Pyrrolidine Condensation

CatalystpKaTypical Loading (mol%)Reaction Temperature (°C)Yield Range (%)
p-Toluenesulfonic acid-2.10.5-280-12075-85
Triflic acid-140.1-0.560-10070-80
Hydrochloric acid-71-560-8060-75
Methanesulfonic acid-1.90.5-270-11070-85
Phosphoric acid2.11-390-13065-80

The choice of acid catalyst significantly influences both the reaction rate and the final yield. p-Toluenesulfonic acid has emerged as the most effective catalyst, providing optimal balance between reactivity and selectivity [1] [2]. The superior performance of p-toluenesulfonic acid can be attributed to its moderate acidity and excellent solubility in organic solvents, facilitating homogeneous catalysis conditions. Triflic acid, while exhibiting exceptional catalytic activity due to its superacid properties, requires careful temperature control to prevent side reactions and product decomposition [5].

Recent computational studies have revealed that the activation energy for the water elimination step is significantly influenced by the acid catalyst strength. Stronger acids lower the activation barrier for the dehydration process but may also promote competing side reactions, such as polymerization or decomposition of the enamine product [3] [4]. The optimal catalyst loading typically ranges from 0.5 to 2 mol% for most acid catalysts, with higher loadings leading to diminished selectivity and increased formation of byproducts.

Solvent Systems and Azeotropic Water Removal

The successful implementation of cyclooctenone-pyrrolidine condensation reactions critically depends on the efficient removal of water byproduct from the reaction mixture. Contemporary synthetic approaches employ azeotropic distillation techniques to drive the equilibrium toward product formation and prevent hydrolysis of the enamine product [6] [7] [8].

Table 2: Solvent Systems for Azeotropic Water Removal

SolventBoiling Point (°C)Water Azeotrope (°C)Water Content (%)Effectiveness
Toluene110.684.113.5Excellent
Xylene138-14494.58.6Good
Benzene80.169.38.8Fair
Chlorobenzene131.790.211.2Good
Mesitylene164.7101.47.1Excellent

Toluene has established itself as the premier solvent for these transformations, forming a minimum-boiling azeotrope with water at 84.1°C with 13.5% water content. The effectiveness of toluene stems from its optimal boiling point, which allows for efficient water removal while maintaining reaction temperatures suitable for the condensation process [6] [7]. The azeotropic mixture can be effectively separated using a Dean-Stark trap or similar water separation apparatus, enabling continuous water removal throughout the reaction.

Xylene represents an alternative solvent system that offers higher reaction temperatures, beneficial for sluggish condensation reactions. However, the higher boiling point of xylene azeotrope (94.5°C) may lead to increased side reactions in sensitive substrate systems [7]. Mesitylene, with its elevated boiling point of 164.7°C, provides access to higher reaction temperatures while maintaining excellent water removal capabilities through its azeotropic properties.

The mechanism of azeotropic water removal involves the formation of a heterogeneous azeotrope that separates into two phases upon condensation. The organic phase, enriched in the organic solvent, returns to the reaction flask, while the aqueous phase is collected in the water trap. This continuous process ensures that the water concentration in the reaction mixture remains minimal, preventing the reverse hydrolysis reaction and maintaining high enamine yields [6] [7] [8].

Modern implementations of azeotropic distillation for cyclooctenone-pyrrolidine condensation often incorporate molecular sieves as supplementary drying agents. The combination of azeotropic distillation with molecular sieves provides enhanced water removal efficiency, particularly beneficial for large-scale synthetic applications where complete water removal is critical for process economics [9].

Advanced Functionalization Techniques

Transition Metal-Mediated Cyclizations

The development of transition metal-mediated cyclization reactions has revolutionized the synthesis and functionalization of N-(1-Cycloocten-1-YL)pyrrolidine derivatives, providing access to complex polycyclic architectures with high efficiency and selectivity [10] [11] [12]. These methodologies exploit the unique reactivity of transition metal complexes to facilitate bond formation and ring construction under mild conditions.

Table 3: Transition Metal Catalysts for Cyclization Reactions

MetalTypical PrecursorLoading (mol%)Typical ConditionsMain Application
PalladiumPd(OAc)₂2-1080-120°CCyclization
RhodiumRh₂(OAc)₄1-550-100°CCarbene insertion
CopperCu(OTf)₂5-2060-100°CCoupling
IronFe(TPP)Cl1-1025-80°COxidation
NickelNi(acac)₂5-1580-150°CCoupling

Palladium-catalyzed cyclization reactions have emerged as particularly powerful tools for the construction of complex pyrrolidine-containing heterocycles. The mechanism typically involves oxidative addition of the palladium center to a carbon-halogen bond, followed by intramolecular cyclization and reductive elimination to form the new carbon-carbon or carbon-nitrogen bonds [11] [13] [14]. Recent studies have demonstrated that palladium catalysts can facilitate the selective arylation of pyrrolidine rings at the C-4 position, providing access to highly substituted derivatives with excellent regioselectivity.

The palladium-catalyzed cyclization process benefits from the inherent flexibility of the palladium coordination sphere, allowing for the accommodation of various ligands that can tune the reactivity and selectivity of the transformation. Phosphine ligands, such as triphenylphosphine or bis(diphenylphosphino)methane, have proven particularly effective in promoting these cyclization reactions [11] [13]. The reaction mechanism involves the formation of a palladacycle intermediate through carbon-hydrogen bond activation, followed by oxidative addition of an aryl halide and reductive elimination to forge the new carbon-carbon bond.

Rhodium-catalyzed transformations represent another significant advancement in the functionalization of pyrrolidine-containing systems. Rhodium complexes, particularly dirhodium tetraacetate, have demonstrated exceptional efficacy in promoting carbene insertion reactions that lead to the formation of complex polycyclic structures [15] [16]. The mechanism involves the formation of a rhodium-carbene intermediate from a diazo compound, followed by insertion into carbon-hydrogen bonds of the pyrrolidine ring system.

The rhodium-catalyzed processes offer several advantages over alternative methodologies, including mild reaction conditions, high functional group tolerance, and excellent stereocontrol. The ability of rhodium catalysts to differentiate between different carbon-hydrogen bonds based on their electronic and steric environments enables highly selective functionalizations [15] [16]. Recent developments have shown that rhodium-catalyzed reactions can be performed under ambient conditions, making them particularly attractive for the synthesis of complex natural products and pharmaceutical intermediates.

Copper-catalyzed cyclization reactions have gained prominence due to the relatively low cost and reduced toxicity of copper compared to other transition metals. Copper(I) triflate has emerged as a particularly effective catalyst for promoting cyclization reactions involving pyrrolidine derivatives [17] [16]. The mechanism typically involves the formation of a copper-carbene intermediate, similar to rhodium catalysis, but with distinct selectivity patterns that can be exploited for the synthesis of specific structural motifs.

Photochemical Ring-Strain Manipulation

Photochemical methods for ring-strain manipulation represent a cutting-edge approach to the synthesis and functionalization of cyclooctenyl-pyrrolidine derivatives, offering unique selectivity and reactivity patterns that are inaccessible through conventional thermal processes [18] [19] [20] [21]. These transformations exploit the distinct electronic properties of photoexcited states to promote bond reorganization and ring system modifications.

The photochemical manipulation of ring strain in cyclooctenyl systems involves the selective excitation of specific chromophores, leading to the population of excited states with altered bonding patterns and reactivity. The eight-membered ring system of cyclooctene exhibits significant ring strain, with the trans-isomer showing particularly high strain energy (16.7 kcal/mol) compared to the cis-isomer (7.4 kcal/mol) [18] [19]. This inherent strain provides a driving force for photochemical rearrangements that can lead to ring contraction, expansion, or isomerization.

Recent investigations have revealed that photochemical ring-strain manipulation can be achieved through several distinct mechanisms. Energy transfer photochemistry, mediated by triplet sensitizers, enables the selective isomerization of cyclooctene double bonds without affecting the pyrrolidine ring system [20] [22]. This approach has proven particularly valuable for the synthesis of strained trans-cyclooctene derivatives, which serve as valuable synthetic intermediates for bioorthogonal chemistry applications.

The mechanism of photochemical ring-strain manipulation typically involves the initial excitation of the cyclooctene chromophore to a singlet excited state, followed by intersystem crossing to generate a triplet excited state. The triplet state exhibits altered bond orders and electronic distribution, facilitating bond reorganization processes that are thermodynamically unfavorable in the ground state [18] [19] [21]. The lifetime of the triplet state is sufficiently long to allow for conformational changes and bond rearrangements before relaxation to the ground state.

Flow photochemistry has emerged as a particularly powerful technique for the controlled manipulation of ring strain in cyclooctenyl systems. The use of continuous-flow reactors allows for precise control of reaction parameters, including irradiation time, temperature, and reagent concentrations, leading to improved selectivity and yield [20]. The flow approach also enables the selective complexation of specific isomers with silver salts, driving the photoisomerization equilibrium toward the desired product.

The photochemical generation of trans-cyclooctene derivatives from their cis-isomers has been extensively studied using various photosensitizers. Aromatic esters, particularly chiral variants, have demonstrated exceptional efficacy in promoting enantioselective photoisomerization reactions [20]. The mechanism involves the formation of exciplex intermediates between the photosensitizer and the cyclooctene substrate, leading to selective population of specific conformational states that undergo preferential isomerization.

Contemporary applications of photochemical ring-strain manipulation extend beyond simple isomerization reactions to encompass complex polycyclic rearrangements. The photoinduced contraction of saturated heterocycles, including pyrrolidine derivatives, has been demonstrated to proceed through 1,5-hydrogen shift mechanisms that lead to ring contraction and the formation of smaller ring systems [23]. This approach provides access to structurally complex heterocycles that are challenging to synthesize through conventional methods.

The integration of photochemical methods with transition metal catalysis has opened new avenues for the synthesis of complex cyclooctenyl-pyrrolidine derivatives. Photoredox catalysis, employing visible light-absorbing ruthenium or iridium complexes, enables the generation of reactive intermediates under mild conditions while maintaining excellent functional group compatibility [24] [25]. These hybrid methodologies combine the selectivity of photochemical processes with the versatility of transition metal catalysis, providing powerful tools for the construction of complex molecular architectures.

The development of photochemical ring-strain manipulation techniques has significant implications for the synthesis of natural products and pharmaceutical compounds containing strained ring systems. The ability to selectively modify ring strain under mild conditions provides access to molecular frameworks that were previously inaccessible or required lengthy synthetic sequences. Furthermore, the high degree of selectivity achievable through photochemical methods enables the construction of complex structures with defined stereochemistry, essential for the synthesis of biologically active compounds.

Future developments in photochemical ring-strain manipulation are likely to focus on the development of more efficient photocatalysts, the expansion of substrate scope, and the integration with other synthetic methodologies. The continued advancement of LED technology and flow chemistry equipment will further enhance the practicality and scalability of these transformations, making them increasingly attractive for both academic research and industrial applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

179.167399674 g/mol

Monoisotopic Mass

179.167399674 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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